molecular formula C5H9BrOS B15303709 2-(Bromomethyl)-1,4-oxathiane

2-(Bromomethyl)-1,4-oxathiane

Cat. No.: B15303709
M. Wt: 197.10 g/mol
InChI Key: QTQCKSBURQIQBB-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,4-oxathiane is an organic compound that features a bromomethyl group attached to a 1,4-oxathiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,4-oxathiane typically involves the bromination of 1,4-oxathiane. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,4-oxathiane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is 1,4-oxathiane.

Scientific Research Applications

2-(Bromomethyl)-1,4-oxathiane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of biologically active molecules.

    Material Science: It is used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,4-oxathiane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can participate in various substitution and addition reactions. The 1,4-oxathiane ring provides stability and can influence the reactivity of the bromomethyl group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-1,4-oxathiane is unique due to the presence of the oxathiane ring, which imparts different chemical properties compared to similar compounds with dioxolane or acrylate structures. This uniqueness makes it valuable in specific synthetic applications where the oxathiane ring’s stability and reactivity are advantageous.

Properties

Molecular Formula

C5H9BrOS

Molecular Weight

197.10 g/mol

IUPAC Name

2-(bromomethyl)-1,4-oxathiane

InChI

InChI=1S/C5H9BrOS/c6-3-5-4-8-2-1-7-5/h5H,1-4H2

InChI Key

QTQCKSBURQIQBB-UHFFFAOYSA-N

Canonical SMILES

C1CSCC(O1)CBr

Origin of Product

United States

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